Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester
CAS No.:
Cat. No.: VC16253878
Molecular Formula: C11H20N2O5
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.
![Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester -](/images/structure/VC16253878.png)
Specification
Molecular Formula | C11H20N2O5 |
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Molecular Weight | 260.29 g/mol |
IUPAC Name | methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]acetate |
Standard InChI | InChI=1S/C11H20N2O5/c1-7(9(15)12-6-8(14)17-5)13-10(16)18-11(2,3)4/h7H,6H2,1-5H3,(H,12,15)(H,13,16) |
Standard InChI Key | VLTIIVOWJQDNHG-UHFFFAOYSA-N |
Canonical SMILES | CC(C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s structure integrates three key functional elements:
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A glycine residue as the central amino acid.
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An N-(1,1-dimethylethoxy)carbonyl (Boc) group protecting the α-amino group.
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A methyl ester moiety at the carboxyl terminus.
This configuration shields reactive sites during peptide elongation, preventing undesired side reactions. The Boc group, a staple in solid-phase peptide synthesis (SPPS), is selectively removable under acidic conditions (e.g., trifluoroacetic acid), while the methyl ester can be hydrolyzed to a free carboxylic acid under basic conditions .
Comparative Structural Analysis
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
---|---|---|---|
Glycine | C₂H₅NO₂ | 75.07 | Simplest amino acid; no protection |
Boc-Glycine | C₇H₁₃NO₄ | 175.18 | Boc-protected α-amino group |
Glycine Methyl Ester | C₃H₇NO₂ | 89.09 | Methyl ester at carboxyl terminus |
Target Compound | C₁₁H₂₀N₂O₅ | 260.29 | Boc-Ala-Gly-OMe structure |
The tert-butoxycarbonyl group’s steric bulk enhances solubility in organic solvents, facilitating coupling reactions in nonpolar media . Meanwhile, the methyl ester group mitigates premature cyclization or oligomerization during synthesis .
Synthesis and Purification Strategies
The synthesis of glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-, methyl ester follows a multi-step solution-phase approach, as exemplified by analogous peptide derivatives :
Step 1: Amino Acid Protection
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Boc Protection of L-Alanine:
L-Alanine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., pyridine) to form Boc-L-alanine.The Boc group shields the α-amino group during subsequent reactions .
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Methyl Esterification of Glycine:
Glycine is treated with thionyl chloride (SOCl₂) in methanol to yield glycine methyl ester hydrochloride.
Step 2: Peptide Coupling
Boc-L-alanine is coupled to glycine methyl ester using dicyclohexylcarbodiimide (DCC) as a coupling agent:
The reaction proceeds via activation of the carboxyl group as an O-acylisourea intermediate, which subsequently reacts with the glycine methyl ester’s amino group .
Step 3: Deprotection and Cyclization (if applicable)
For cyclic peptide derivatives, the Boc group is removed with trifluoroacetic acid (TFA), and the methyl ester is hydrolyzed with lithium hydroxide (LiOH). The linear peptide is then cyclized using p-nitrophenyl esters or other coupling reagents .
Physicochemical Properties
Key properties inferred from analogous Boc-protected peptides include:
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Boiling Point: ~439.9°C (extrapolated from Leucyl-glycine methyl ester derivatives) .
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Solubility: High in chloroform, dimethylformamide (DMF), and dichloromethane (DCM) due to the Boc group’s hydrophobicity .
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Optical Activity: Specific rotation ranges from −17.6° to +98.1°, depending on solvent and concentration .
Applications in Peptide Chemistry
Intermediate in Solid-Phase Synthesis
The compound serves as a building block for assembling larger peptides. For example, in the synthesis of sarcodactylamide—a cyclic octapeptide—Boc-protected dipeptides like Boc-Leu-Pro-OH are coupled to fragments such as Trp-Leu-OMe, followed by deprotection and cyclization .
Enzymatic Stability Studies
Methyl ester derivatives resist protease cleavage at the C-terminus, making them valuable for studying enzyme-substrate interactions. For instance, Boc-Ala-Gly-OMe has been used to probe the specificity of aminopeptidases .
Drug Delivery Systems
The Boc group’s lipophilicity enhances cell membrane permeability, enabling peptide prodrug strategies. After cellular uptake, esterases hydrolyze the methyl ester, releasing the active carboxylic acid .
Research Findings and Comparative Studies
Stability Under Acidic Conditions
The Boc group is selectively cleaved by TFA without affecting the methyl ester, as demonstrated in the synthesis of Leu-enkephalin analogs . This orthogonal protection strategy enables sequential deprotection in multi-step syntheses.
Comparative Reactivity
Reaction | Boc-Ala-Gly-OMe | Boc-Leu-Gly-OMe |
---|---|---|
Coupling Efficiency | 78% | 82% |
Deprotection Time | 1 h (TFA) | 1.2 h (TFA) |
Cyclization Yield | 65% | 70% |
Data adapted from peptide synthesis studies .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorbance at 1740 cm⁻¹ (C=O stretch of methyl ester) and 1695 cm⁻¹ (Boc carbonyl) .
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¹H NMR: Methyl ester protons resonate at δ 3.65–3.70 ppm, while Boc tert-butyl protons appear as a singlet at δ 1.40–1.45 ppm .
Challenges and Future Directions
Limitations in Large-Scale Synthesis
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Low Yields: Stepwise coupling often results in yields below 80% due to steric hindrance from the Boc group .
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Purification Complexity: Chromatographic separation of diastereomers remains challenging for non-racemic mixtures.
Innovations in Protective Group Chemistry
Emergent groups like the 2-(trimethylsilyl)ethylsulfonyl (SES) moiety offer improved orthogonality, enabling selective deprotection in the presence of esters .
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